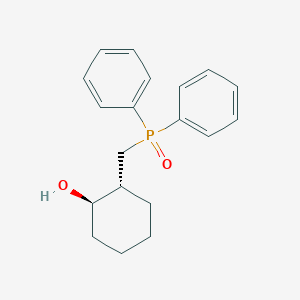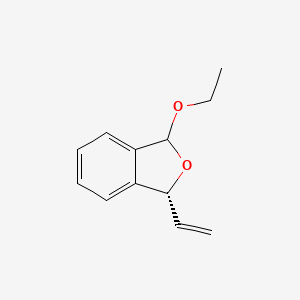![molecular formula C24H29BrClP B12894749 (2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound’s structure includes a biphenyl core substituted with bromine and chlorine atoms, along with a dicyclohexylphosphine group. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the reaction of 2-bromo-6-chlorobiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may be catalyzed by palladium complexes to enhance the yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the biphenyl core with another aromatic ring .
Wissenschaftliche Forschungsanwendungen
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has several scientific research applications:
Wirkmechanismus
The mechanism by which (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diisopropylphosphine: Similar structure but with diisopropyl groups instead of dicyclohexyl groups.
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diphenylphosphine: Contains diphenyl groups instead of dicyclohexyl groups.
Uniqueness
The uniqueness of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine lies in its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic reactions, providing higher selectivity and efficiency compared to similar compounds .
Eigenschaften
Molekularformel |
C24H29BrClP |
|---|---|
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
[2-(2-bromophenyl)-3-chlorophenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C24H29BrClP/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19H,1-6,10-13H2 |
InChI-Schlüssel |
JVSFOGKXQJSMPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



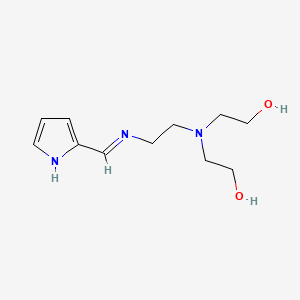

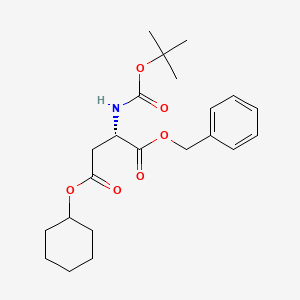
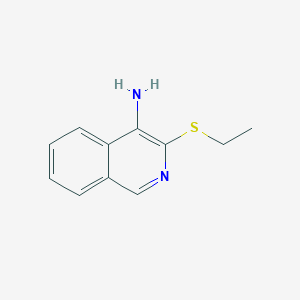
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)

![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
